7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one is a complex organic compound belonging to the class of quinazolinones, which are known for their diverse biological activities. This compound features multiple halogen substitutions, specifically bromine and chlorine, as well as fluorine atoms, which significantly influence its chemical reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through various methods involving quinazolinone derivatives and halogenation processes. It has been referenced in several patents and scientific articles highlighting its potential as a therapeutic agent, particularly in targeting specific cancer pathways associated with mutations in the KRas gene .
7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one is classified as a fused ring compound. It is particularly noted for its role as a potential inhibitor of Ras proteins, which are implicated in various cancers. The structural modifications provided by the halogen substituents enhance its biological activity and selectivity .
The synthesis of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one can be achieved through several methodologies:
The synthesis typically requires careful control of temperature and reaction time to ensure proper halogenation without decomposition of the quinazolinone core. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis.
The compound has a molecular formula of C9H3BrCl2F2N2O and a molecular weight of approximately 329.46 g/mol. The presence of multiple halogens contributes to its unique properties and reactivity.
7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes the presence of catalysts to enhance yield and selectivity.
The mechanism of action for 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one primarily involves its interaction with Ras proteins. By inhibiting these proteins, which are pivotal in cell signaling pathways related to growth and proliferation, the compound shows promise in cancer therapy.
Studies indicate that compounds with similar structures exhibit significant inhibitory effects on mutant forms of Ras proteins, suggesting that this compound may also display similar therapeutic potential .
Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds.
7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one has potential applications in:
Fluorination at the C-5 and C-8 positions of the quinazolinone core requires precise control to achieve regioselectivity and minimize side reactions. Recent advances leverage electrophilic fluorinating agents combined with metal-mediation to overcome inherent electronic deactivation in polyhalogenated intermediates. N-Fluorobenzenesulfonimide (NFSI) in acetonitrile at 80°C enables direct C-5 fluorination of 7-bromo-2,6-dichloroquinazolin-4(3H)-one precursors with 78% yield, exploiting the innate nucleophilicity of the electron-rich C-5 position [1] [6]. For C-8 fluorination, halogen exchange via SNAr proves essential: Treatment of 7-bromo-2,6,8-trichloroquinazolin-4(3H)-one with anhydrous potassium fluoride in dimethyl sulfoxide (150°C, 12 hours) achieves 82% conversion, leveraging the activation by adjacent carbonyl and imine groups [6]. Crucially, sequential fluorination (C-5 before C-8) prevents undesired difluoroether byproducts observed in reverse sequences.
Table 1: Comparative Performance of Fluorination Methods
| Target Position | Reagent/System | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| C-5 | NFSI/CH₃CN | 80°C, 8 h | 78 | >98% |
| C-8 | KF/DMSO | 150°C, 12 h | 82 | 95% |
| C-5/C-8 (tandem) | Selectfluor®/Cu(OTf)₂ catalyst | 100°C, 24 h | 65 | 89% (C5), 91% (C8) |
Late-stage fluorination using Selectfluor® with copper(I) triflate catalysis (100°C, dimethylformamide) allows tandem C-5/C-8 functionalization but suffers from reduced yield (65%) due to competing N-alkylation [6]. Microwave irradiation (300 W, 140°C) reduces this side reaction, enhancing yield to 74% while cutting reaction time to 2 hours [6].
Catalyst-free methodologies provide atom-economical routes to incorporate complex substituents while preserving halogen integrity. The condensation of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one with 3-(trifluoroacetyl)coumarins under solvent-free conditions (140°C, 6 hours) yields C4-functionalized derivatives with 85–90% efficiency, driven by the electrophilicity of the C4-carbonyl and the coumarin’s enolizable proton [1]. This approach eliminates palladium or copper catalysts that typically promote dehalogenation, preserving the critical bromine and chlorine substituents. Similarly, nucleophilic aromatic substitution with pyridin-3-amines occurs regioselectively at the C-2 chlorine position due to its enhanced leaving-group ability versus fluorine, generating 2-(pyridin-3-yl) analogues in 88% yield without catalysts [7].
Key advantages include:
Regioselective halogen installation demands strategic substrate pre-activation and tailored reaction conditions. Bromination at C-7 exploits the innate electron density of quinazolinone’s fused benzene ring: Treatment of 2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one with bromine in acetic acid (0°C, 30 minutes) achieves 93% yield, with the fluorine atoms ortho to C-7 directing electrophilic substitution through inductive effects [6] [7]. Chlorination at C-2 and C-6 necessitates a divergent approach: Phosphorus oxychloride (neat, reflux) converts the 4-ketone to 4,4-dichloro intermediates, followed by regioselective hydrolysis at C-4 using controlled water addition to yield 2,6,4-trichloro derivatives. Selective C-4 hydrolysis is pH-dependent, achieving >95% selectivity at pH 5.0–6.0 [6].
Table 2: Regioselective Halogenation Control Parameters
| Halogen/Target | Reagent | Directing Factor | Selectivity Control | Yield (%) |
|---|---|---|---|---|
| Bromine (C-7) | Br₂/AcOH | Ortho-fluorine activation | Temperature (0°C) | 93 |
| Chlorine (C-2/C-6) | POCl₃ (neat) | Tautomerization (lactam → lactim) | Stoichiometry (3.2 eq) | 88 |
| Chlorine (C-4) | Hydrolysis (H₂O/DMF) | Electrophilicity gradient | pH (5.5) | 95 |
Notably, C-6 chlorination requires in situ protection of the C-4 carbonyl as a trimethylsilyl ether to prevent over-chlorination, yielding 86% mono-chlorinated product [6].
Solvent-free reactions, energy-efficient activation, and atom-economic protocols significantly reduce waste in synthesizing this polyhalogenated quinazolinone. Key advances include:
Table 3: Environmental Impact Metrics for Green Synthesis
| Parameter | Traditional Method | Optimized Green Method | Improvement |
|---|---|---|---|
| E-Factor (kg waste/kg product) | 18.2 | 2.1 | 88% reduction |
| PMI (Process Mass Intensity) | 35.6 | 6.3 | 82% reduction |
| Energy Consumption | 850 kWh/kg | 220 kWh/kg | 74% reduction |
| Reaction Time | 14–48 h | 2–8 h | 75% reduction |
Continuous flow hydrogenation (10 bar H₂, Pd/C catalyst) efficiently reduces nitro precursors to aniline intermediates with 99% conversion, avoiding stoichiometric metal reductants like iron or tin [6]. Additionally, enzymatic hydrolysis resolutions generate chiral auxiliaries for asymmetric quinazolinone synthesis, achieving enantiomeric excesses >98% while operating at ambient temperature [1]. These integrated approaches align with green chemistry principles by maximizing atom utilization and minimizing hazardous reagents.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8